Home > Products > Screening Compounds P144141 > Naringenin-4'-o-beta-d-glucuronide
Naringenin-4'-o-beta-d-glucuronide -

Naringenin-4'-o-beta-d-glucuronide

Catalog Number: EVT-14918104
CAS Number:
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Naringenin-4'-O-beta-D-glucuronide is a significant metabolite of the flavonoid naringenin, which is predominantly found in citrus fruits. This compound is characterized by the attachment of a glucuronic acid moiety at the 4' position of naringenin, enhancing its solubility and bioavailability. Its molecular formula is C21_{21}H20_{20}O11_{11}, with a molecular weight of approximately 470.36 g/mol . Naringenin-4'-O-beta-D-glucuronide plays a crucial role in various biological processes, exhibiting diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects.

Source and Classification

Naringenin-4'-O-beta-D-glucuronide is derived from naringenin through the process of glucuronidation, a phase II metabolic pathway that enhances the compound's hydrophilicity and facilitates its excretion . This compound can be classified under flavonoids, specifically as a flavonoid glycoside due to the presence of the glucuronic acid moiety. It is primarily detected in urine following the ingestion of naringenin-rich foods or supplements .

Synthesis Analysis

Methods

The synthesis of naringenin-4'-O-beta-D-glucuronide can be achieved through enzymatic glucuronidation. This process typically involves uridine diphosphate-glucuronic acid as a glucuronide donor, along with glucuronosyltransferase enzymes that catalyze the transfer of the glucuronic acid to naringenin.

Technical Details

In laboratory settings, this synthesis can be optimized for yield and purity using biocatalysis systems. These systems leverage glycosyltransferase enzymes to facilitate the reaction under controlled conditions, ensuring high specificity and efficiency.

Molecular Structure Analysis

Structure

The molecular structure of naringenin-4'-O-beta-D-glucuronide features a flavonoid backbone with a glucuronic acid moiety attached at the 4' position. This modification significantly alters its chemical properties compared to its parent compound, naringenin.

Data

  • Molecular Formula: C21_{21}H20_{20}O11_{11}
  • Molecular Weight: 470.36 g/mol
  • CAS Number: 158196-35-1 .
Chemical Reactions Analysis

Types of Reactions

Naringenin-4'-O-beta-D-glucuronide can undergo various chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as sodium borohydride.
  • Substitution: Involves replacing one functional group with another, often utilizing nucleophiles or electrophiles under basic conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, mild acidic conditions.
  • Reduction: Sodium borohydride in ethanol at room temperature.
  • Substitution: Nucleophiles like sodium methoxide and electrophiles such as methyl iodide in basic conditions.
Mechanism of Action

The mechanism of action for naringenin-4'-O-beta-D-glucuronide primarily involves its interaction with various biomolecules. Notably, it has been identified as an inhibitor of cytochrome P450 isoform CYP1A2, which is significant for drug metabolism interactions. The compound influences enzyme activity and cellular signaling pathways by binding to specific targets and modulating gene expression. Furthermore, it affects absorption and transport mechanisms in intestinal cells via active transport mediated by P-glycoprotein .

Physical and Chemical Properties Analysis

Physical Properties

Naringenin-4'-O-beta-D-glucuronide is typically a white to off-white powder. Its solubility in water is enhanced due to the glucuronic acid moiety, making it more bioavailable compared to its parent compound.

Chemical Properties

  • Solubility: Highly soluble in water due to glucuronidation.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant studies indicate that naringenin-4'-O-beta-D-glucuronide exhibits significant antioxidant properties and interacts favorably with various biological systems .

Applications

Naringenin-4'-O-beta-D-glucuronide has several scientific applications:

  • Pharmacological Research: Investigated for its potential therapeutic effects against various diseases including cancer, diabetes, and cardiovascular diseases.
  • Drug Development: Explored as a candidate for enhancing drug bioavailability due to its favorable pharmacokinetic properties.
  • Nutraceuticals: Utilized in dietary supplements aimed at improving health outcomes related to inflammation and oxidative stress .
Biosynthesis and Metabolic Pathways of Naringenin-4'-O-β-D-Glucuronide

Enzymatic Glucuronidation Mechanisms in Flavonoid Metabolism

Naringenin-4'-O-β-D-glucuronide is a phase II metabolite formed via glucuronidation of the aglycone naringenin, a citrus-derived flavanone. This conjugation occurs primarily in hepatic and intestinal cells, where uridine diphosphate glucuronic acid (UDPGA) serves as the glucuronosyl donor. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), resulting in the attachment of glucuronic acid to the 4'-hydroxyl group of naringenin’s B-ring [2] [5]. The sodium salt form (C₂₁H₁₉NaO₁₁; MW 470.36) enhances aqueous solubility, facilitating its role in experimental studies of drug metabolism [1] [7].

The glucuronidation mechanism involves nucleophilic attack by the naringenin phenolic oxygen on UDPGA’s anomeric carbon, forming a β-glycosidic bond. This process increases hydrophilicity 15-fold compared to naringenin (log P reduction from 2.6 to 0.88), promoting biliary and renal excretion [5] . Kinetic studies in rat microsomes demonstrate saturable metabolism, with Michaelis-Menten constants (Km) ranging from 8–35 μM across intestinal segments, indicating high substrate affinity [2].

Role of UDP-Glucuronosyltransferases in Site-Specific Conjugation

Site-specific glucuronidation at the 4'-position is governed by UGT isoform selectivity. Human UGT1A1, UGT1A3, UGT1A8, and UGT1A9 show catalytic activity toward naringenin, but positional specificity varies:

  • UGT1A1 preferentially forms 7-O-glucuronides
  • UGT1A9 dominates 4'-O-glucuronidation [5]

Table 1: UGT Isoforms Involved in Naringenin Glucuronidation

UGT IsoformPrimary SiteRelative Activity (%)Tissue Localization
UGT1A17-OH85%Liver, intestine
UGT1A34'-OH42%Liver, colon
UGT1A84'-OH78%Intestine
UGT1A94'-OH100%Liver, kidney

Rat studies reveal compensatory transporter mechanisms: When MRP2 (multidrug resistance-associated protein 2) is inhibited, BCRP (breast cancer resistance protein) mediates efflux of naringenin-4'-O-glucuronide. Dual inhibition of MRP2 and BCRP reduces intestinal excretion by >60%, confirming transporter interplay in metabolite disposition [2].

Comparative Analysis of Phase II Metabolism: 4'-O vs. 7-O Glucuronidation

The positional specificity of glucuronidation significantly influences metabolic fate and biological activity:

  • Metabolic Stability: 4'-O-glucuronide exhibits 3.2-fold slower in vitro degradation in human hepatocytes compared to 7-O-glucuronide (t₁/₂ = 127 min vs. 40 min) [5]
  • Enzyme Inhibition: Naringenin-4'-O-β-D-glucuronide inhibits cytochrome P450 isoform CYP1A2 (IC₅₀ = 8.7 μM), while 7-O-glucuronide shows negligible effects [1] [7]
  • Tissue Distribution: In rat perfusion models, 4'-O-glucuronide constitutes 68% of biliary metabolites but only 29% of colonic metabolites, reflecting site-dependent UGT expression [2]
  • Receptor Interactions: Molecular docking simulations indicate the 4'-glucuronide moiety sterically hinders B-ring interactions with estrogen receptors, reducing binding affinity by 90% versus aglycone [5]

Table 2: Properties of Naringenin Glucuronide Isomers

Property4'-O-Glucuronide7-O-Glucuronide
Molecular weight448.38 g/mol (acid)448.38 g/mol (acid)
Plasma concentration*5.8 ± 0.7 μM12.3 ± 1.2 μM
Biliary excretion rate0.32 nmol/min/g tissue0.18 nmol/min/g tissue
CYP1A2 inhibitionYes (IC₅₀ 8.7 μM)No (>100 μM)
Dominant UGT isoforms1A9, 1A8, 1A31A1, 1A7

**After 50 mg/kg naringenin oral dose in rats [2] [5]*

Interspecies Variability in Hepatic and Intestinal Biotransformation

Biotransformation efficiency of naringenin to its 4'-O-glucuronide varies markedly across species:

  • Rats: Exhibit highest glucuronidation capacity in jejunum microsomes (intrinsic clearance = 42 μL/min/mg), with liver ranking second (36 μL/min/mg) [2]
  • Humans: Hepatic clearance predominates, with UGT1A9 contributing >75% of hepatic 4'-O-glucuronidation [5]
  • Mice: Show 2.3-fold higher colonic glucuronidation than rats, attributed to elevated UGT1A3 expression [5]

Metabolite profiling reveals quantitative differences: Humans produce 67% more 4'-O-glucuronide relative to total metabolites compared to rats, while pigs form unique sulfoglucuronide hybrids not detected in other species [5]. Genetic polymorphisms further modulate this variability—the UGT1A9*3 allele reduces 4'-glucuronide formation by 40% in human carriers [5].

Properties

Product Name

Naringenin-4'-o-beta-d-glucuronide

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)

InChI Key

DFIUUCDSSKATFP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.